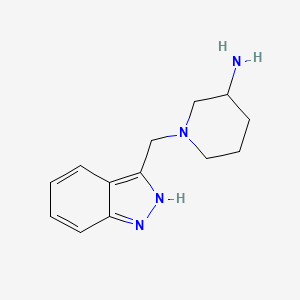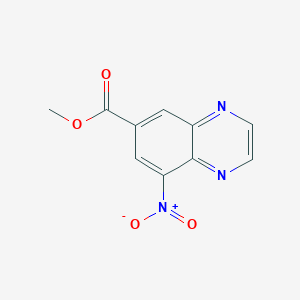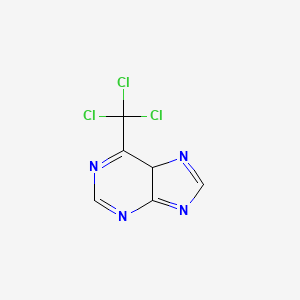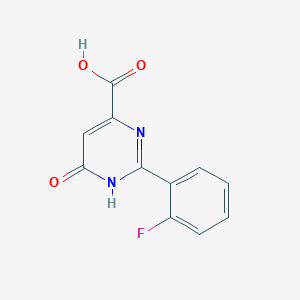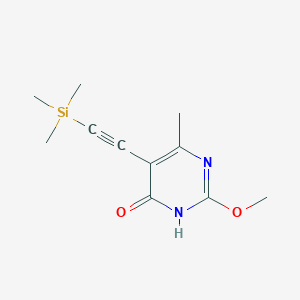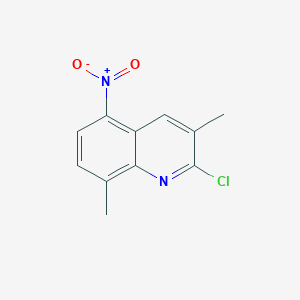
2-Chloro-3,8-dimethyl-5-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,8-dimethyl-5-nitroquinoline is a heterocyclic aromatic compound with a quinoline backbone It is characterized by the presence of chlorine, methyl, and nitro functional groups at specific positions on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,8-dimethyl-5-nitroquinoline typically involves the nitration of 2-chloro-3,8-dimethylquinoline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The reaction mixture is typically quenched, neutralized, and subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,8-dimethyl-5-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids or other functional groups using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Reduction: Formation of 2-chloro-3,8-dimethyl-5-aminoquinoline.
Oxidation: Formation of carboxylic acid derivatives or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,8-dimethyl-5-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and as a probe for biological assays.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,8-dimethyl-5-nitroquinoline and its derivatives depends on the specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3,8-dimethyl-5-nitroquinoline can be compared with other quinoline derivatives such as:
2-Chloro-3,8-dimethylquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Chloro-5-nitroquinoline: Lacks the methyl groups, which can influence its electronic properties and reactivity.
3,8-Dimethyl-5-nitroquinoline:
Eigenschaften
Molekularformel |
C11H9ClN2O2 |
|---|---|
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
2-chloro-3,8-dimethyl-5-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-3-4-9(14(15)16)8-5-7(2)11(12)13-10(6)8/h3-5H,1-2H3 |
InChI-Schlüssel |
AUDQMRJVTNZBCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C=C(C(=N2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)
